molecular formula C18H17NO4 B5863641 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone

2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone

Cat. No. B5863641
M. Wt: 311.3 g/mol
InChI Key: DWCJBVPLAKNLLU-UHFFFAOYSA-N
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Description

2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone, also known as J147, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic properties. This compound was first synthesized by the Salk Institute in 2011, and since then, it has been extensively studied for its ability to improve cognitive function and slow down the aging process.

Mechanism of Action

2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone has been shown to activate the production of ATP in the mitochondria, which is responsible for providing energy to the cells. This increased production of ATP leads to an increase in the activity of the electron transport chain, which in turn leads to an increase in the production of reactive oxygen species (ROS). The increased production of ROS triggers a series of cellular responses that ultimately lead to an increase in the production of neurotrophic factors and a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase the production of ATP, reduce inflammation, and increase the production of neurotrophic factors. Additionally, this compound has been shown to increase the activity of the electron transport chain and reduce the production of reactive oxygen species. These effects suggest that this compound could be a promising candidate for the treatment of age-related cognitive decline and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone is its ability to improve cognitive function and slow down the aging process. Additionally, this compound is relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of this compound is its lack of selectivity, which could lead to off-target effects. Additionally, more research is needed to determine the long-term effects of this compound and its potential side effects.

Future Directions

There are several future directions for the research on 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone. One potential direction is to investigate the effects of this compound on other age-related diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the optimal dosage and administration of this compound for the treatment of neurodegenerative diseases. Finally, further studies are needed to investigate the long-term effects of this compound on cognitive function and overall health.

Synthesis Methods

The synthesis of 2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol and 4-acetylphenyl isocyanate in the presence of a base. The resulting product is then subjected to a series of reactions to obtain this compound in its pure form. The synthesis process is relatively straightforward and can be performed on a large scale, making it a promising candidate for further research.

Scientific Research Applications

2-(4-acetylphenyl)-6,7-dimethoxy-1-isoindolinone has been shown to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors in the brain. These findings suggest that this compound could be a promising drug candidate for the treatment of age-related cognitive decline and neurodegenerative diseases.

properties

IUPAC Name

2-(4-acetylphenyl)-6,7-dimethoxy-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(20)12-4-7-14(8-5-12)19-10-13-6-9-15(22-2)17(23-3)16(13)18(19)21/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCJBVPLAKNLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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